

# An In-depth Technical Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

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## Compound of Interest

Compound Name: *Methyl 3-(3-methoxyphenyl)-3-oxopropanoate*

Cat. No.: *B1586090*

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## Abstract

This technical guide provides a comprehensive overview of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** (CAS No. 779-81-7), a key  $\beta$ -keto ester intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and applications. The guide details the mechanistic principles of its synthesis via Claisen condensation, provides a robust experimental protocol, and discusses its utility as a versatile building block in the preparation of more complex molecules. Safety considerations and physicochemical data are also presented to ensure safe and effective handling in a laboratory setting.

## Introduction

**Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** is a  $\beta$ -keto ester that serves as a valuable precursor in various synthetic pathways. Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities, allows for a wide range of chemical transformations, making it a versatile tool for the construction of carbocyclic and heterocyclic systems. The presence of the 3-methoxyphenyl group provides a scaffold that is frequently encountered in biologically active molecules, thus making this compound a significant intermediate in medicinal chemistry and drug discovery. This guide aims to provide a detailed understanding of this compound, from its fundamental properties to its practical applications, grounded in established chemical principles and supported by scientific literature.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** are summarized in the table below.

Property	Value	Source
CAS Number	779-81-7	PubChem[1]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	208.21 g/mol	PubChem[1]
IUPAC Name	methyl 3-(3-methoxyphenyl)-3-oxopropanoate	PubChem[1]
Synonyms	Methyl 3-methoxybenzoylacetate, 3-(3-methoxy-phenyl)-3-oxo-propionic acid methyl ester	PubChem[1]
Appearance	Not specified, likely a liquid or low-melting solid	
Topological Polar Surface Area	52.6 Å <sup>2</sup>	PubChem[1]

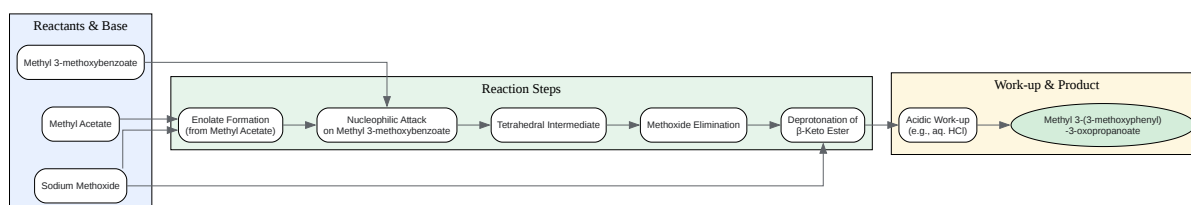
## Synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: The Claisen Condensation

The most common and efficient method for the synthesis of  $\beta$ -keto esters such as **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound, in this case, the self-condensation of an ester or a crossed Claisen condensation.

## Mechanistic Insights

The Claisen condensation proceeds through a series of well-understood steps:

- **Enolate Formation:** A strong base, typically an alkoxide such as sodium methoxide, abstracts an acidic  $\alpha$ -proton from an ester molecule (e.g., methyl acetate) to form a resonance-stabilized enolate.
- **Nucleophilic Attack:** The ester enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another ester molecule (in a crossed Claisen, this would be methyl 3-methoxybenzoate).
- **Tetrahedral Intermediate Formation:** This attack results in the formation of a tetrahedral intermediate.
- **Elimination of the Leaving Group:** The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (methoxide in this case) and forming the  $\beta$ -keto ester.
- **Deprotonation (Driving Force):** The newly formed  $\beta$ -keto ester has a highly acidic proton on the  $\alpha$ -carbon between the two carbonyl groups. The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force for the reaction.
- **Protonation (Work-up):** A final acidic work-up step is required to protonate the enolate and yield the neutral  $\beta$ -keto ester product.



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Caption: A workflow diagram of the crossed Claisen condensation for the synthesis of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

## Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** via a crossed Claisen condensation. This protocol is based on established procedures for similar transformations.

Materials:

- Methyl 3-methoxybenzoate
- Methyl acetate (dried over molecular sieves)
- Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
- Anhydrous tetrahydrofuran (THF) or Diethyl Ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

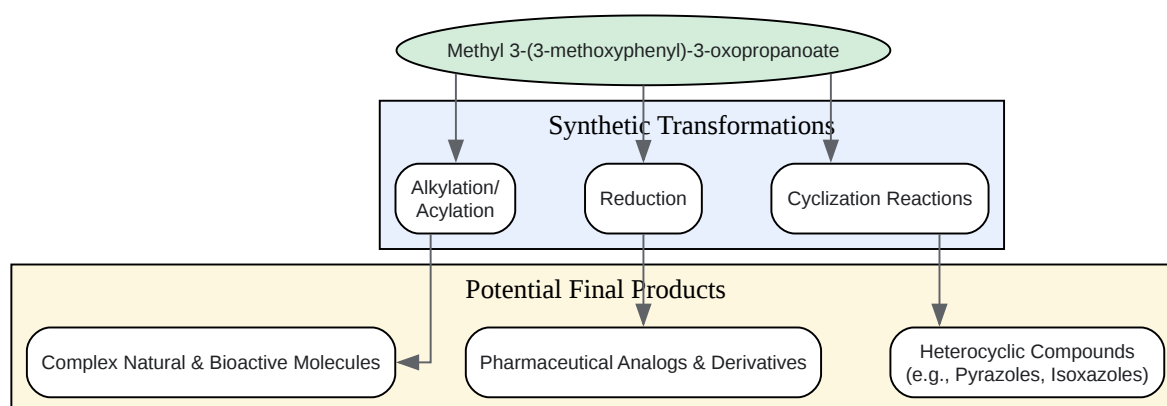
Procedure:

- **Preparation of the Reaction Vessel:** A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon). The system is then allowed to cool to room temperature under the inert atmosphere.
- **Base Suspension:** To the flask, add sodium hydride (1.1 equivalents) carefully washed with anhydrous hexane to remove the mineral oil, followed by the addition of anhydrous THF via a cannula or syringe.
- **Addition of Esters:** A mixture of methyl 3-methoxybenzoate (1.0 equivalent) and anhydrous methyl acetate (1.5 equivalents) is prepared and added to the addition funnel.
- **Reaction Initiation:** The ester mixture is added dropwise to the stirred suspension of sodium hydride in THF at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- **Quenching:** The reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow, dropwise addition of water or ethanol.
- **Acidic Work-up:** The mixture is then acidified to a pH of ~5-6 with 1 M HCl.
- **Extraction:** The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
- **Washing:** The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

## Applications in Research and Drug Development

$\beta$ -Keto esters are highly sought-after intermediates in the pharmaceutical industry due to their synthetic versatility. The reactive methylene group and the two carbonyl functionalities allow for a variety of subsequent chemical modifications.

- Heterocycle Synthesis: **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** can be used as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many drug molecules.
- Synthesis of Complex Molecules: The compound serves as a key building block for the construction of more elaborate molecular architectures. For instance, related  $\beta$ -keto esters are instrumental in the synthesis of statins, a class of cholesterol-lowering drugs. The cyclopropane derivative, Methyl 3-Cyclopropyl-3-Oxopropanoate, is a known intermediate in the synthesis of Pitavastatin[2].
- Precursor to Biologically Active Compounds: The 3-methoxyphenyl moiety is present in a number of biologically active compounds. For example, 3-methoxypropiophenone is a key intermediate in the synthesis of Tapentadol, an analgesic[3]. The structural similarity suggests that **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** could be a valuable starting material for the synthesis of analogues and derivatives of such pharmaceuticals.



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Caption: Potential synthetic pathways and applications of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

GHS Hazard Statements:[4]

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

GHS Precautionary Statements:[4]

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
- P302+P352: IF ON SKIN: Wash with plenty of water.[4]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are required.
- Hand Protection: Wear compatible chemical-resistant gloves.
- Skin and Body Protection: A lab coat should be worn. Ensure good ventilation in the work area, or use a fume hood.

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

**Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its synthesis is readily achievable through the well-established Claisen condensation, and its reactive nature allows for a wide array of subsequent chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers and scientists with the necessary knowledge for its safe and effective utilization in their synthetic endeavors.

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